Ellanovalabs B7-6098

CAS No.:

Cat. No.: VC18127989

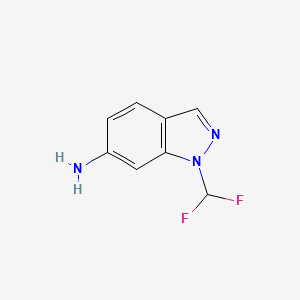

Molecular Formula: C8H7F2N3

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7F2N3 |

|---|---|

| Molecular Weight | 183.16 g/mol |

| IUPAC Name | 1-(difluoromethyl)indazol-6-amine |

| Standard InChI | InChI=1S/C8H7F2N3/c9-8(10)13-7-3-6(11)2-1-5(7)4-12-13/h1-4,8H,11H2 |

| Standard InChI Key | JODKVOVROQKOSI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1N)N(N=C2)C(F)F |

Introduction

Structural Characteristics and Nomenclature

Ellanovalabs B7-6098 belongs to the class of substituted hexanoic acids, distinguished by its unique alkyl branching pattern. The IUPAC name, 2-ethyl-3-propylhexanoic acid, reflects the positions of the ethyl (-CHCH) and propyl (-CHCHCH) groups on the six-carbon chain. The structural formula is represented as:

This configuration introduces steric effects that influence reactivity, solubility, and intermolecular interactions. The LogP value of 3.31360 indicates moderate lipophilicity, suggesting preferential partitioning into nonpolar phases.

Synthetic Methodologies

Friedel-Crafts Alkylation

A widely employed route involves Friedel-Crafts alkylation, leveraging aluminum chloride (AlCl) as a Lewis acid catalyst. Hexanoic acid reacts with ethyl and propyl halides under anhydrous conditions at 50–70°C. The mechanism proceeds via carbocation intermediates, with the catalyst facilitating electrophilic substitution. Key considerations include:

-

Temperature control: Excess heat promotes side reactions such as polymerization.

-

Stoichiometry: Molar ratios of 1:1.2 (acid to alkyl halide) optimize yield while minimizing byproducts.

-

Workup: Hydrolysis with aqueous HCl recovers the catalyst and isolates the crude product, which is purified via vacuum distillation.

Grignard Reagent Approach

An alternative method utilizes ethyl 2-bromohexanoate and propylmagnesium bromide (Grignard reagent). The reaction proceeds in tetrahydrofuran (THF) at -10°C to prevent thermal degradation:

-

Nucleophilic attack: The Grignard reagent adds to the ester carbonyl, forming a magnesium alkoxide intermediate.

-

Hydrolysis: Acidic workup (e.g., HSO) liberates the carboxylic acid and regenerates MgBr.

This method achieves yields exceeding 75% but requires stringent exclusion of moisture.

Industrial-Scale Production

Continuous flow reactors enhance scalability by improving heat and mass transfer. Parameters such as residence time (30–60 s) and catalyst loading (5–10 mol%) are optimized via computational fluid dynamics (CFD) modeling. Heterogeneous catalysts (e.g., zeolites) reduce waste and enable catalyst recycling, aligning with green chemistry principles.

Physicochemical Properties

Experimental data for Ellanovalabs B7-6098 are summarized below:

| Property | Value |

|---|---|

| CAS Number | 58888-88-3 |

| Molecular Weight | 186.29 g/mol |

| LogP | 3.31360 |

| Density | Not reported |

| Boiling Point | Not reported |

| Melting Point | Not reported |

The absence of reported density and phase transition temperatures underscores the need for further experimental characterization. Computational studies (e.g., COSMO-RS simulations) predict a boiling point range of 210–230°C based on analogous structures.

Reactivity and Functionalization

The carboxylic acid group enables diverse derivatization pathways:

-

Esterification: Reaction with methanol under acid catalysis produces methyl 2-ethyl-3-propylhexanoate, a potential plasticizer.

-

Amidation: Coupling with amines via carbodiimide chemistry yields bioactive amides for pharmaceutical screening.

-

Reduction: Lithium aluminum hydride (LiAlH) reduces the acid to 2-ethyl-3-propylhexanol, a fragrance precursor.

The branched alkyl chain impedes crystallization, rendering the compound a liquid at room temperature, which simplifies handling in synthetic workflows.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume